5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine
Overview
Description
5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine is a synthetic organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The compound’s structure includes a brominated pyridine ring and a fluorinated phenyl ring, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine typically involves the following steps:
Amination: The introduction of the amine group can be carried out using an amine source such as aniline or a substituted aniline derivative. This step may require a catalyst and specific reaction conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow reactors, high-throughput screening, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction may produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potentially useful in drug discovery and development.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-pyridinyl)-N-(4-fluorophenyl)amine
- N-(3-Methyl-2-pyridinyl)-N-(4-fluorophenyl)amine
- N-(5-Bromo-3-methyl-2-pyridinyl)-N-phenylamine
Uniqueness
5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine is unique due to the specific combination of bromine, methyl, and fluorine substituents, which may impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2/c1-8-6-9(13)7-15-12(8)16-11-4-2-10(14)3-5-11/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNSPMODSIZJDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC2=CC=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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